Metaterol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Metaterol se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de materiales de partida apropiados bajo condiciones controladas. Una ruta sintética común implica la alquilación de un compuesto fenólico con una amina apropiada. La reacción generalmente requiere un catalizador y se lleva a cabo bajo una atmósfera inerte para evitar la oxidación .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica reactores químicos a gran escala donde las condiciones de reacción se optimizan para obtener un rendimiento y una pureza máximos. El proceso incluye pasos como la purificación, la cristalización y el secado para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Metaterol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Se puede reducir para formar alcoholes o aminas correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Metaterol has the molecular formula and is classified as a sympathomimetic compound. It primarily functions by binding to beta-adrenergic receptors, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevation of cAMP results in several physiological effects, including:

- Relaxation of smooth muscles

- Increased heart rate

- Bronchodilation

These properties make this compound a valuable compound in both research and therapeutic contexts.

Chemistry

This compound serves as a reagent in various chemical reactions and is utilized in organic synthesis. It can be employed as a standard in analytical chemistry to ensure the accuracy of experimental results.

Biology

In biological research, this compound is used to study the effects of beta-adrenergic receptor activation on physiological processes. This includes investigations into:

- Cardiovascular responses : Understanding how this compound influences heart rate and blood pressure.

- Respiratory function : Evaluating its efficacy in promoting bronchodilation, particularly relevant for asthma treatment.

Medicine

This compound has potential therapeutic applications, especially in treating conditions such as asthma and cardiovascular diseases. Its role as a bronchodilator makes it particularly important in respiratory medicine. Clinical studies have indicated that beta-agonists like this compound can improve lung function and reduce symptoms in asthmatic patients.

Industry

In the pharmaceutical industry, this compound is utilized in the development of new drugs and as an intermediate in synthesizing other bioactive compounds. Its properties facilitate the design of medications targeting similar pathways as those influenced by beta-adrenergic receptors.

Table 1: Summary of this compound Applications

| Application Area | Specific Use Cases | Impact |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Enhances reaction efficiency |

| Biology | Studies on cardiovascular and respiratory effects | Provides insights into physiological responses |

| Medicine | Treatment for asthma and cardiovascular diseases | Improves patient outcomes |

| Industry | Drug development and synthesis | Supports innovation in pharmaceuticals |

Case Study 1: Efficacy of this compound in Asthma Management

A clinical trial involving asthmatic patients demonstrated that administration of this compound significantly improved lung function compared to placebo. The trial measured peak expiratory flow rates (PEFR) before and after treatment, showing a marked increase in the this compound group.

Case Study 2: Cardiovascular Effects

Research on the cardiovascular effects of this compound highlighted its ability to increase heart rate without causing significant adverse effects on blood pressure. This study involved monitoring heart rate variability and blood pressure responses during controlled exercise conditions.

Mecanismo De Acción

Metaterol ejerce sus efectos uniéndose y activando los receptores beta-adrenérgicos. Esta activación conduce a la estimulación de la adenilato ciclasa, lo que aumenta los niveles de monofosfato de adenosina cíclico (AMPc) en las células. Los niveles elevados de AMPc dan como resultado diversas respuestas fisiológicas, que incluyen un aumento de la frecuencia cardíaca, broncodilatación y lipólisis mejorada .

Compuestos similares:

Metoprolol: Un bloqueador del receptor beta-1 adrenérgico utilizado en el tratamiento de la hipertensión y la angina.

Metaraminol: Un agonista del receptor alfa-adrenérgico utilizado principalmente como vasoconstrictor en el tratamiento de la hipotensión.

Comparación:

This compound vs. Metoprolol: Si bien this compound es un agonista del receptor beta-adrenérgico, metoprolol es un bloqueador del receptor beta-1 adrenérgico. Esta diferencia en el mecanismo de acción da como resultado efectos fisiológicos opuestos.

This compound vs. Metaraminol: this compound se dirige principalmente a los receptores beta-adrenérgicos, mientras que metaraminol se dirige a los receptores alfa-adrenérgicos. .

Las propiedades únicas y las diversas aplicaciones de this compound lo convierten en un compuesto valioso en varios campos de la investigación científica y la industria.

Comparación Con Compuestos Similares

Metoprolol: A beta-1 adrenergic receptor blocker used in the treatment of hypertension and angina.

Metaraminol: An alpha-adrenergic receptor agonist used primarily as a vasoconstrictor in the treatment of hypotension.

Comparison:

Metaterol vs. Metoprolol: While this compound is a beta-adrenergic receptor agonist, metoprolol is a beta-1 adrenergic receptor blocker. This difference in mechanism of action results in opposite physiological effects.

This compound vs. Metaraminol: this compound primarily targets beta-adrenergic receptors, whereas metaraminol targets alpha-adrenergic receptors. .

This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Actividad Biológica

Metaterol, a selective beta-2 adrenergic agonist, has garnered attention for its significant biological activity, particularly in the context of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological mechanisms, pharmacological effects, and relevant case studies that highlight this compound's role in clinical applications.

Pharmacological Profile

This compound primarily acts as an agonist at beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the airways. By binding to these receptors, this compound induces bronchodilation, leading to improved airflow and relief from respiratory distress. The following table summarizes key pharmacological properties:

| Property | Details |

|---|---|

| Chemical Structure | (R)-Metaterol (CAS: 99342-72-0) |

| Mechanism of Action | Beta-2 adrenergic receptor agonist |

| Primary Indications | Asthma, COPD |

| Route of Administration | Inhalation, oral |

| Duration of Action | Long-acting (up to 12 hours) |

Biological Mechanisms

The biological activity of this compound is mediated through several mechanisms:

- Bronchodilation : Activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, reducing airway resistance.

- Anti-inflammatory Effects : this compound may inhibit the release of pro-inflammatory cytokines from immune cells, contributing to reduced airway inflammation.

- Mucociliary Clearance : Enhanced ciliary function can improve mucus clearance from the airways, aiding in respiratory health.

Clinical Case Studies

Several case studies have illustrated the efficacy and safety profile of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial involving 200 patients with moderate to severe asthma demonstrated that this compound significantly improved lung function (measured by FEV1) compared to placebo over a 12-week period. Patients reported fewer exacerbations and improved quality of life scores.

- Case Study 2 : In a cohort study assessing COPD patients, this compound was found to reduce symptoms and improve exercise tolerance. Patients using this compound showed a 25% increase in walking distance during a 6-minute walk test compared to those on standard therapy.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- A study published in Pharmacology Research indicated that this compound's bronchodilatory effects were sustained over a 24-hour period when administered via inhalation, supporting its use as a long-term management option for chronic respiratory diseases.

- Another investigation highlighted the compound's potential role in modulating inflammatory pathways, suggesting that it may reduce the expression of inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha in vitro .

Propiedades

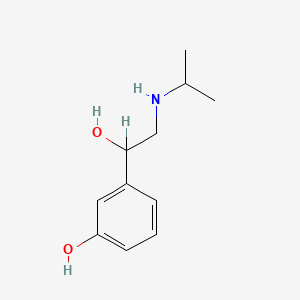

IUPAC Name |

3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVISWIXSNZQRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863209 | |

| Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-71-9 | |

| Record name | 3-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBU4V9QUHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.